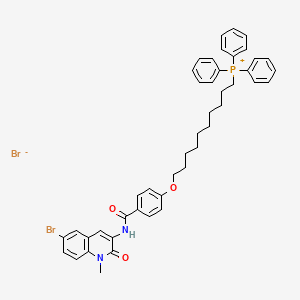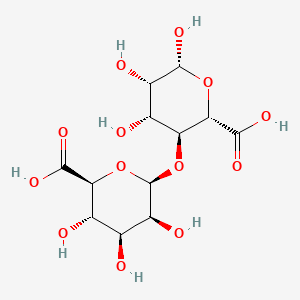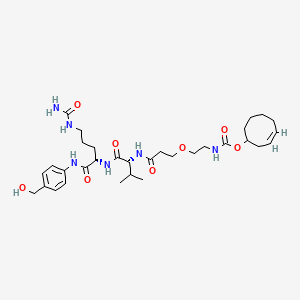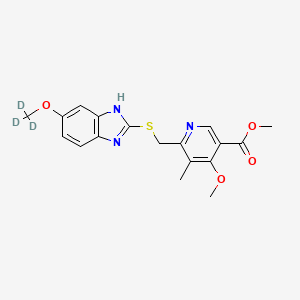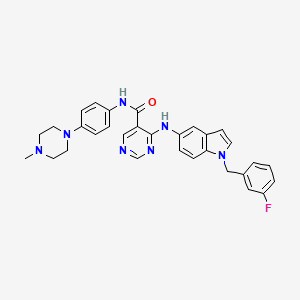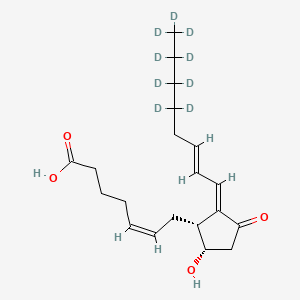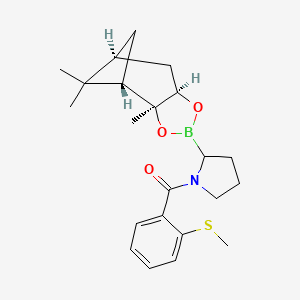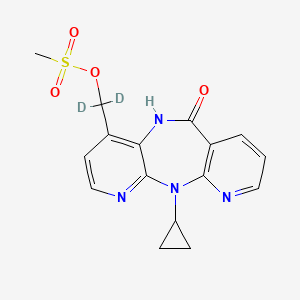
Nevirapine methanesulfonate-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nevirapine methanesulfonate-d2 is a deuterated form of nevirapine methanesulfonate, which is a derivative of nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of nevirapine due to the presence of deuterium atoms, which can provide more detailed insights through various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nevirapine methanesulfonate-d2 typically involves the deuteration of nevirapine followed by the formation of the methanesulfonate salt. The deuteration process can be achieved through the use of deuterated reagents or solvents under specific reaction conditions that facilitate the incorporation of deuterium atoms into the nevirapine molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes followed by purification and crystallization steps to obtain the final product in its pure form. The process is optimized to ensure high yield and purity, which is crucial for its use in scientific research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Nevirapine methanesulfonate-d2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nevirapine N-oxide, while reduction may yield this compound with reduced functional groups.
Scientific Research Applications
Nevirapine methanesulfonate-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of nevirapine.
Biology: Employed in biological studies to understand the interaction of nevirapine with biological molecules and its effects on cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nevirapine in the body.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems to enhance the efficacy and safety of nevirapine-based treatments.
Mechanism of Action
Nevirapine methanesulfonate-d2 exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1 This binding disrupts the enzyme’s catalytic site, thereby inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities This inhibition prevents the transcription of viral RNA into DNA, effectively halting the replication of the virus
Comparison with Similar Compounds
Nevirapine: The non-deuterated form of nevirapine methanesulfonate-d2.
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.
Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes this compound a valuable tool in the development and optimization of HIV-1 treatments.
Properties
Molecular Formula |
C16H16N4O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-7-yl)-dideuteriomethyl] methanesulfonate |
InChI |
InChI=1S/C16H16N4O4S/c1-25(22,23)24-9-10-6-8-18-15-13(10)19-16(21)12-3-2-7-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,19,21)/i9D2 |
InChI Key |
ZQMZOPFQGXZCTG-KNXIQCGSSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4)OS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)
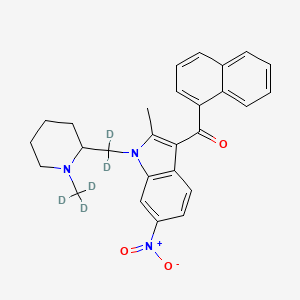
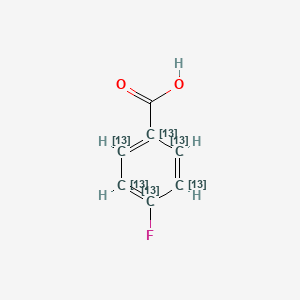
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
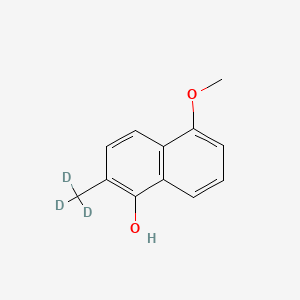
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)
